2-O-beta-D-Glucopyranosyl-D-glucose

Descripción general

Descripción

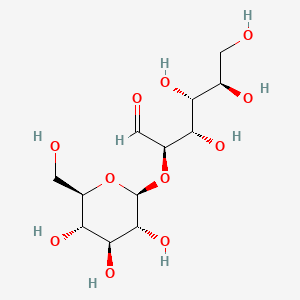

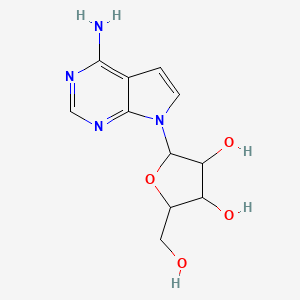

“2-O-beta-D-Glucopyranosyl-D-glucose” is a glycosylglucose . It is a derivative of D-glucose attached to a beta-D-glucopyranosyl unit at position 2 via a glycosidic linkage . It has been studied for its potential in the conversion of lignocellulose, the most abundant renewable resource, into sorbitol .

Synthesis Analysis

The synthesis of “2-O-beta-D-Glucopyranosyl-D-glucose” involves the hydrolysis and hydrogenation of cellobiose in ZnCl2·4H2O solvent . The process aims to optimize the conditions for the conversion of lignocellulose into sorbitol . The yield of sorbitol under optimal conditions is ≥95% .Molecular Structure Analysis

The molecular structure of “2-O-beta-D-Glucopyranosyl-D-glucose” is characterized by a D-glucose attached to a beta-D-glucopyranosyl unit at position 2 via a glycosidic linkage .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-O-beta-D-Glucopyranosyl-D-glucose” include the hydrolysis and hydrogenation of cellobiose . The hydrolysis takes place in the range of temperatures studied (75–125 °C) and simultaneously hydrogenation (H2, Ru/C), though at a lower rate than that in neutral water .Aplicaciones Científicas De Investigación

Biocatalysis and Enzyme Engineering

2-O-beta-D-Glucopyranosyl-D-glucose: is used in the field of biocatalysis to study the action of glycoside phosphorylases. These enzymes are crucial for the synthesis and breakdown of glycosidic bonds, which has implications for industrial applications . The discovery of new enzymes that can act on this compound expands our understanding of carbohydrate metabolism and opens up possibilities for synthesizing novel sugar-based compounds with specific properties .

Cosmetic and Healthcare Products

As an osmolyte, 2-O-beta-D-Glucopyranosyl-D-glucose has stabilizing properties that are beneficial in cosmetics and healthcare products. It helps protect cells and macromolecules from damage caused by external stresses, such as dehydration or high salinity . This application is particularly relevant in the development of skincare products designed to maintain cell health under various environmental conditions.

Food and Feed Industry

In the food and feed industry, this compound is valued for its role as a natural osmolyte. It can be used to enhance the stability and quality of food products by acting as a natural preservative, maintaining moisture levels, and improving texture . Its natural occurrence in certain bacteria and plants suggests it is safe for consumption, making it a desirable ingredient for health-conscious consumers.

Industrial Bioprocesses

The enzymatic production of 2-O-beta-D-Glucopyranosyl-D-glucose is a key area of research for developing industrial bioprocesses. By utilizing whole-cell catalysts and optimizing enzyme expression, researchers aim to produce this compound at a larger scale, which could lower costs and increase its availability for various applications .

Pharmaceutical Applications

This compound has potential pharmaceutical applications due to its ability to protect enzymes like β-galactosidase during lyophilization. This process is essential for preserving the activity of enzymes and other biological molecules during storage and transport . By preventing enzymatic activity loss and structural changes, 2-O-beta-D-Glucopyranosyl-D-glucose could improve the shelf-life and efficacy of pharmaceutical products.

Nutraceuticals and Dietary Supplements

Research has indicated that derivatives of 2-O-beta-D-Glucopyranosyl-D-glucose , such as 2-O-β-D-Glucopyranosyl-L-ascorbic acid, have beneficial effects on cognitive deficits and neuroinflammation caused by high-fructose diets. This suggests that the compound and its derivatives could be used in the development of nutraceuticals and dietary supplements aimed at improving gut microbiota and preventing cognitive decline .

Diabetes Treatment Research

Compounds structurally related to 2-O-beta-D-Glucopyranosyl-D-glucose have been studied as inhibitors of glycogen phosphorylase, a target for type 2 diabetes treatment. This research could lead to the development of new therapeutic agents that help manage blood sugar levels in diabetic patients .

Mecanismo De Acción

Target of Action

2-O-beta-D-Glucopyranosyl-D-glucose, also known as AA-2βG, is a natural derivative of Vitamin C (L-ascorbic acid, AA) isolated from the fruit of Lycium barbarum L . It acts as a source of sustained release of ascorbic acid (Vitamin C) upon α-glucosidase activity inside the human body . It has been found to have neuroprotective effects .

Mode of Action

AA-2βG exhibits enhanced free radical scavenging activity compared to AA and its synthetic derivative AA-2αG . It protects cells from oxidative stress induced by hydrogen peroxide . It has been shown to have a potent neuroprotective activity against transient ischemia-induced brain damage . This action is, at least in part, via preservation of blood-brain barrier integrity and suppression of oxidative stress caused by ischemic insult .

Biochemical Pathways

The hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation .

Pharmacokinetics

It is known that aa-2βg provides a source of sustained release of ascorbic acid (vitamin c) upon α-glucosidase activity inside the human body . This suggests that it may have a prolonged effect compared to ascorbic acid alone.

Result of Action

The result of the action of 2-O-beta-D-Glucopyranosyl-D-glucose is the protection of cells from oxidative stress . It has been shown to have a potent neuroprotective activity against transient ischemia-induced brain damage . This action is, at least in part, via preservation of blood-brain barrier integrity and suppression of oxidative stress caused by ischemic insult .

Action Environment

The action of 2-O-beta-D-Glucopyranosyl-D-glucose can be influenced by environmental factors. For example, the hydrolysis and hydrogenation of cellobiose (4-O-β-D-glucopyranosyl-D-glucose) in ZnCl2·4H2O solvent was studied to optimize the conditions for conversion of lignocellulose (the most abundant renewable resource) into sorbitol (D-glucitol) . The hydrolysis is the rate limiting reaction, but the selectivity to sorbitol is determined by the rate of hydrogenation . This suggests that the environment in which the reaction takes place can influence the action of 2-O-beta-D-Glucopyranosyl-D-glucose.

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h2,4-13,15-21H,1,3H2/t4-,5+,6-,7-,8-,9-,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDOWFGHCNHPQD-VNNZMYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336223 | |

| Record name | Sophorose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-O-beta-D-Glucopyranosyl-D-glucose | |

CAS RN |

534-46-3 | |

| Record name | Sophorose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=534-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophorose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophorose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-β-D-glucopyranosyl-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOPHOROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZHQ3C30OP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

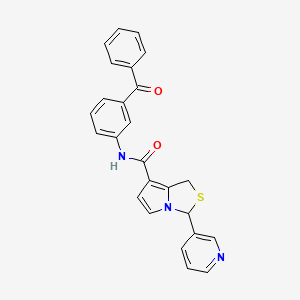

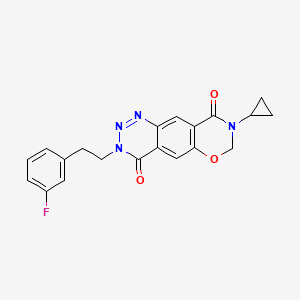

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)

![Ethyl 4-[(3,5-dichlorophenyl)carbamothioylamino]piperidine-1-carboxylate](/img/structure/B1682030.png)

![(4R,7S,10R,13S,16R)-7-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-16-[[(2R)-2-amino-3-phenylpropanoyl]amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide](/img/structure/B1682031.png)

![(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid](/img/no-structure.png)